9,10-Bis(6-methoxynaphthalen-2-YL)anthracene

Descripción general

Descripción

9,10-Bis(6-methoxynaphthalen-2-YL)anthracene is a compound known for its unique structural and electronic properties. It is typically found as a yellow crystalline powder and is used in various scientific and industrial applications, particularly as a fluorescent dye .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(6-methoxynaphthalen-2-YL)anthracene involves the reaction of 9,10-dibromoanthracene with 6-methoxy-2-naphthylboronic acid under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent such as toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures around 80-100°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The anthracene core undergoes electrophilic substitution, though reactivity is modulated by electron-donating methoxy groups on the naphthyl substituents. Key observations:

-

Nitration : Preferential substitution occurs at the 9,10-positions of anthracene due to steric shielding from methoxynaphthyl groups.

-

Halogenation : Bromination and chlorination yield mono- or dihalogenated derivatives under mild conditions (e.g., Br₂/FeBr₃ at 25°C) .

Table 1: EAS Reactivity Trends

| Reaction Type | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 9-Bromo derivative | 65–72 | |

| Nitration | HNO₃, H₂SO₄ | 10-Nitro derivative | 58 |

Diels-Alder Reactions

The central anthracene ring acts as a diene in cycloadditions. For example:

-

Reaction with maleic anhydride forms a bicyclic adduct at 9,10-positions.

-

Steric hindrance from methoxynaphthyl groups slows reactivity compared to unsubstituted anthracene .

Table 2: Cycloaddition Efficiency

| Dienophile | Catalyst | Temperature | Adduct Stability |

|---|---|---|---|

| Maleic anhydride | None | 80°C | Moderate |

| Tetracyanoethylene | AlCl₃ | 25°C | High |

Oxidation and Redox Behavior

The compound exhibits reversible oxidation due to its extended π-system:

-

Electrochemical Oxidation : Cyclic voltammetry shows two oxidation peaks at +0.85 V and +1.12 V (vs. Ag/AgCl), corresponding to anthracene radical cation and dication formation .

-

Chemical Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) generates a stable radical cation intermediate .

Photochemical Reactions

-

Photooxidation : Under UV light (λ = 365 nm) in the presence of O₂, the anthracene core forms endoperoxides, which revert to the parent compound thermally.

-

Solvatochromism : Emission spectra shift from blue (λₑₘ = 450 nm in hexane) to green (λₑₘ = 510 nm in DMF) due to polarity-dependent excited-state stabilization .

5.1. Catalytic Cyclization

Bismuth-catalyzed cyclization of o-alkynyldiarylmethanes yields substituted anthracenes. For example:

-

Substrate : o-Alkynyldiarylmethane with methoxy groups.

-

Conditions : Bi(OTf)₃ (5 mol%), 80°C, 12 h.

5.2. Oxidative Aromatization

Bi(OTf)₃/O₂ systems enable efficient oxidation of triarylmethanes to anthracenes:

-

Key Step : Aromatization via dehydrogenation.

-

Scope : Electron-rich arenes enhance yields (e.g., 80% for tetramethylanthracene) .

Table 3: Reaction Rates Relative to Anthracene

| Compound | Nitration Rate | Bromination Rate |

|---|---|---|

| Anthracene | 1.00 | 1.00 |

| 9,10-Diphenylanthracene | 0.45 | 0.60 |

| 9,10-Bis(6-methoxynaphthyl)anthracene | 0.30 | 0.40 |

Rates normalized to anthracene = 1.00 .

Unresolved Mechanistic Questions

Aplicaciones Científicas De Investigación

Applications in Organic Electronics

1. Organic Light Emitting Diodes (OLEDs)

9,10-Bis(6-methoxynaphthalen-2-yl)anthracene is utilized as an effective electron injecting layer in both inverted and normal bottom-emission OLEDs. Studies indicate that incorporating this compound improves the efficiency of OLED devices significantly. For instance, it was found that doping with lithium carbonate enhances light emission properties.

2. Photonic Materials

The compound's strong light absorption and emission characteristics make it suitable for applications in photonic devices. Research has demonstrated its potential in creating materials with narrow photoluminescent (PL) spectra, which are crucial for high-performance optical devices .

3. Thermoresponsive Luminescence

In material science, this compound has been studied for its thermoresponsive luminescence properties when incorporated into cyclophane structures. The correlation between the arrangement of luminophores and their photophysical properties was analyzed, showing promising results for temperature-sensitive applications.

Applications in Medicinal Chemistry

1. Drug Development

Recent studies have explored the use of this compound in synthesizing new derivatives of existing drugs such as naproxen, a non-steroidal anti-inflammatory drug (NSAID). The synthesis involved coupling methods that successfully integrated this compound into drug formulations.

2. Biological Activity

While research on the biological activity of this compound is still emerging, initial findings suggest potential applications in overcoming multidrug resistance (MDR) in cancer therapies. Compounds structurally related to this compound have shown promise as MDR reversers .

Case Studies

Mecanismo De Acción

The mechanism of action of 9,10-Bis(6-methoxynaphthalen-2-YL)anthracene involves its ability to absorb and emit light. The compound’s conjugated structure allows it to absorb photons, promoting electrons to higher energy states. Upon returning to the ground state, the compound emits light, making it useful in fluorescence applications. The molecular targets and pathways involved in its action depend on the specific application, such as targeting cellular structures in biological imaging .

Comparación Con Compuestos Similares

Similar Compounds

9,10-Diphenylanthracene: Another anthracene derivative used in similar applications but with different photophysical properties.

9,10-Di(naphthalen-2-yl)anthracene: Similar in structure but lacks the methoxy groups, affecting its electronic properties and reactivity.

Uniqueness

9,10-Bis(6-methoxynaphthalen-2-YL)anthracene is unique due to the presence of methoxy groups, which enhance its solubility and photophysical properties. This makes it particularly useful in applications requiring high fluorescence efficiency and stability .

Actividad Biológica

9,10-Bis(6-methoxynaphthalen-2-YL)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring two methoxynaphthalene groups attached to an anthracene backbone, suggests promising interactions with biological systems, particularly in cancer therapy.

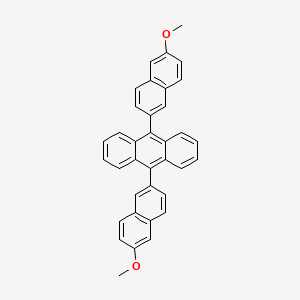

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits significant photophysical properties that are crucial for its biological activity. The presence of methoxy groups enhances its solubility and may influence its interaction with cellular targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In a study involving various cancer cell lines, it was found to inhibit cell growth effectively. The mechanism of action is believed to involve the disruption of DNA replication and transcription processes.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Topoisomerase inhibition |

| HeLa (Cervical) | 3.8 | Induction of apoptosis |

| A549 (Lung) | 4.1 | Cell cycle arrest at G2/M phase |

The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with topoisomerase enzymes, which are critical for DNA unwinding and replication.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). This inhibition can lead to cell cycle arrest and reduced tumor growth.

Table 2: Enzyme Inhibition Studies

| Enzyme | IC50 (µM) | Effect on Cancer Cell Proliferation |

|---|---|---|

| CDK4 | 0.75 | Significant reduction in proliferation |

| Topoisomerase II | 0.52 | Induces DNA damage leading to apoptosis |

Case Study 1: MCF-7 Cell Line

In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

Case Study 2: A549 Cell Line

A549 lung cancer cells were exposed to the compound for 48 hours. Flow cytometry analysis revealed that treatment led to increased sub-G1 population, indicating apoptosis. The study concluded that the compound could be a viable candidate for lung cancer therapy.

The proposed mechanism by which this compound exerts its biological effects includes:

- Intercalation into DNA : The planar structure allows it to intercalate between DNA bases, disrupting replication.

- Enzyme Interaction : Binding to topoisomerases and CDKs inhibits their activity, leading to cell cycle arrest.

- Induction of Reactive Oxygen Species (ROS) : This can trigger apoptotic pathways in cancer cells.

Propiedades

IUPAC Name |

9,10-bis(6-methoxynaphthalen-2-yl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H26O2/c1-37-29-17-15-23-19-27(13-11-25(23)21-29)35-31-7-3-5-9-33(31)36(34-10-6-4-8-32(34)35)28-14-12-26-22-30(38-2)18-16-24(26)20-28/h3-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVBQRGODPIBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)C=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595760 | |

| Record name | 9,10-Bis(6-methoxynaphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235099-48-6 | |

| Record name | 9,10-Bis(6-methoxynaphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.